1-(2-Butoxy-5-methylphenyl)ethanol
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Overview
Description
1-(2-Butoxy-5-methylphenyl)ethanol is an organic compound belonging to the class of alcohols and phenols It is characterized by the presence of a butoxy group and a methyl group attached to a phenyl ring, with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butoxy-5-methylphenyl)ethanol typically involves the reaction of 2-butoxy-5-methylphenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a catalyst such as potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the phenol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The butoxy and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: The major products include 1-(2-butoxy-5-methylphenyl)ethanone.
Reduction: The major products include 1-(2-butoxy-5-methylphenyl)ethane.
Substitution: The products depend on the substituent introduced, such as 1-(2-chloro-5-methylphenyl)ethanol.
Scientific Research Applications
1-(2-Butoxy-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Butoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butoxy and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
- 1-(2-Isobutoxy-5-methylphenyl)ethanol
- 1-(2-Butoxy-4-methylphenyl)ethanol
- 1-(2-Butoxy-5-ethylphenyl)ethanol
Uniqueness: 1-(2-Butoxy-5-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both butoxy and methyl groups enhances its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2-butoxy-5-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-15-13-7-6-10(2)9-12(13)11(3)14/h6-7,9,11,14H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQQSAITTQUMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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